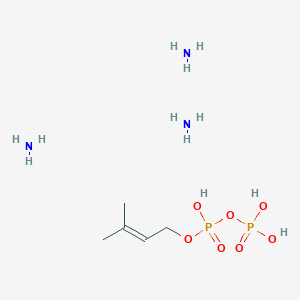
Dimethylallyl Pyrophosphate (triammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylallyl Pyrophosphate (triammonium salt) is an isoprenoid precursor that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an isomer of isopentenyl pyrophosphate and is involved in both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . This compound is found in virtually all life forms and is essential for various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylallyl Pyrophosphate (triammonium salt) can be synthesized through the isomerization of isopentenyl pyrophosphate. The enzyme isopentenyl pyrophosphate isomerase catalyzes this isomerization . The compound can also be synthesized from mevalonic acid in the mevalonate pathway or from HMBPP in the MEP pathway .
Industrial Production Methods
Industrial production of Dimethylallyl Pyrophosphate (triammonium salt) involves the use of biotechnological processes that leverage the mevalonate and MEP pathways. These processes typically involve the fermentation of microorganisms engineered to overproduce the necessary enzymes and intermediates .
Chemical Reactions Analysis
Types of Reactions
Dimethylallyl Pyrophosphate (triammonium salt) undergoes various chemical reactions, including:
Condensation Reactions: It condenses with isopentenyl pyrophosphate to form geranyl pyrophosphate.
Isomerization: It can be isomerized to isopentenyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Common Reagents and Conditions
Common reagents used in reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Enzymes: Isopentenyl pyrophosphate isomerase for isomerization reactions.
Solvents: Methanol and aqueous ammonium hydroxide solutions are commonly used.
Major Products Formed
The major products formed from reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Geranyl Pyrophosphate: Formed through condensation with isopentenyl pyrophosphate.
Isopentenyl Pyrophosphate: Formed through isomerization.
Scientific Research Applications
Dimethylallyl Pyrophosphate (triammonium salt) has a wide range of scientific research applications, including:
Mechanism of Action
Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its role as an intermediate in the biosynthesis of terpenes and terpenoids. It participates in the mevalonate and MEP pathways, where it is converted to other isoprenoid intermediates such as geranyl pyrophosphate and isopentenyl pyrophosphate . The enzyme isopentenyl pyrophosphate isomerase plays a key role in its isomerization .
Comparison with Similar Compounds
Similar Compounds
Isopentenyl Pyrophosphate: An isomer of Dimethylallyl Pyrophosphate (triammonium salt) involved in the same biosynthetic pathways.
Geranyl Pyrophosphate: A product formed from the condensation of Dimethylallyl Pyrophosphate (triammonium salt) and isopentenyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid intermediate formed from the condensation of geranyl pyrophosphate with isopentenyl pyrophosphate.
Uniqueness
Dimethylallyl Pyrophosphate (triammonium salt) is unique due to its dual role in both the mevalonate and MEP pathways, making it a critical intermediate in the biosynthesis of a wide range of isoprenoid compounds .
Properties
Molecular Formula |
C5H21N3O7P2 |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 |
InChI Key |
VBUNGGIXIOHBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


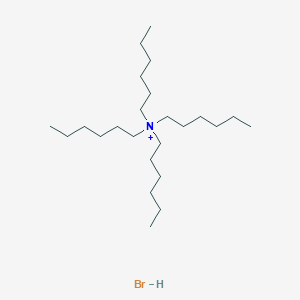


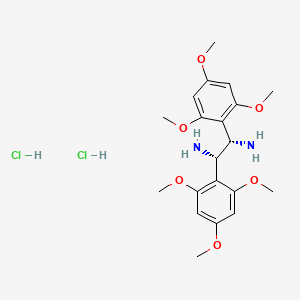

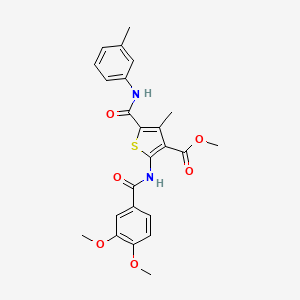
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)

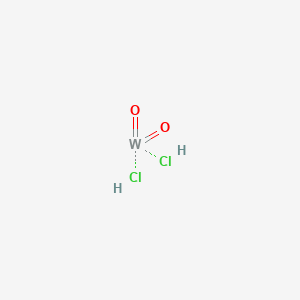



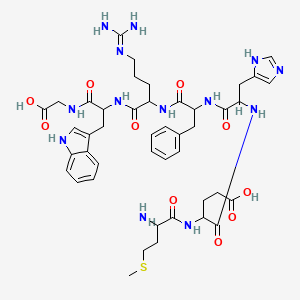
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
